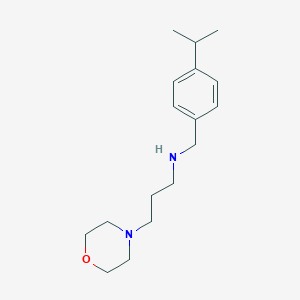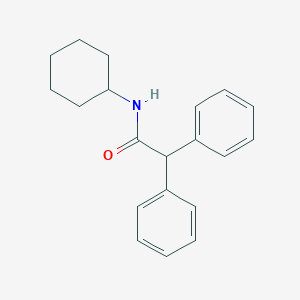
N-cyclohexyl-2,2-diphenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-2,2-diphenylacetamide, also known as CDDA, is a compound that belongs to the class of amides. It is widely used in scientific research due to its unique properties and potential applications.
Mechanism Of Action
The mechanism of action of N-cyclohexyl-2,2-diphenylacetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. N-cyclohexyl-2,2-diphenylacetamide has also been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical And Physiological Effects
N-cyclohexyl-2,2-diphenylacetamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of glutathione, an antioxidant that protects cells from oxidative stress. It also has anti-inflammatory effects, reducing the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. N-cyclohexyl-2,2-diphenylacetamide has also been shown to have anti-tumor effects, inducing apoptosis in cancer cells.
Advantages And Limitations For Lab Experiments
N-cyclohexyl-2,2-diphenylacetamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in good yield. It has a wide range of potential applications in various fields of scientific research. However, there are also some limitations to its use. N-cyclohexyl-2,2-diphenylacetamide is relatively expensive compared to other compounds, which can limit its use in large-scale experiments. It also has a low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on N-cyclohexyl-2,2-diphenylacetamide. One area of research is the development of new synthetic routes to improve the yield and purity of the compound. Another area of research is the investigation of the potential applications of N-cyclohexyl-2,2-diphenylacetamide in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the potential use of N-cyclohexyl-2,2-diphenylacetamide as a modulator of the immune system and in the treatment of cancer warrants further investigation.
Synthesis Methods
N-cyclohexyl-2,2-diphenylacetamide can be synthesized by reacting cyclohexylamine with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in good yield. The purity of the product can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
N-cyclohexyl-2,2-diphenylacetamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit anticancer, antifungal, and antibacterial activities. It also has potential as a neuroprotective agent and as a modulator of the immune system. N-cyclohexyl-2,2-diphenylacetamide has been used in research on the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
properties
CAS RN |
24932-56-7 |
|---|---|
Product Name |
N-cyclohexyl-2,2-diphenylacetamide |
Molecular Formula |
C20H23NO |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
N-cyclohexyl-2,2-diphenylacetamide |
InChI |
InChI=1S/C20H23NO/c22-20(21-18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-2,4-7,10-13,18-19H,3,8-9,14-15H2,(H,21,22) |
InChI Key |
VADSUZLYRLYRDW-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Other CAS RN |
24932-56-7 |
Pictograms |
Environmental Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



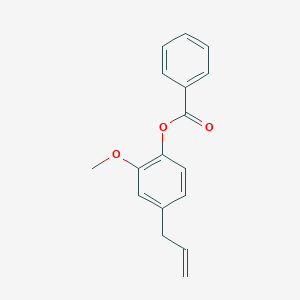
![7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B181213.png)
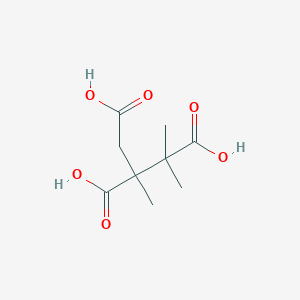
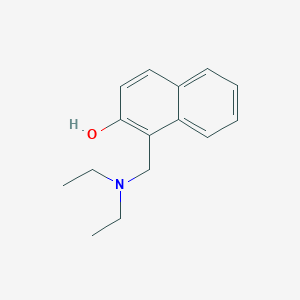
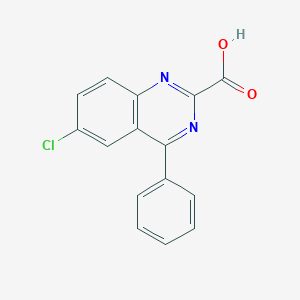
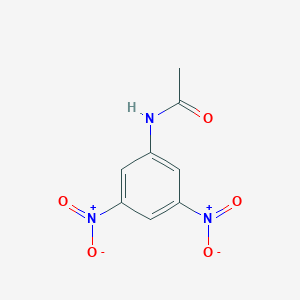
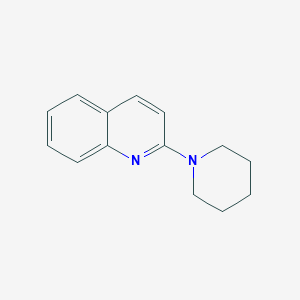
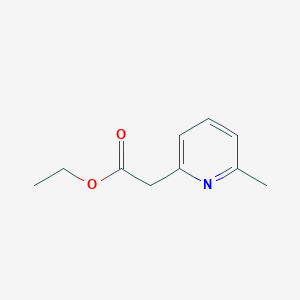
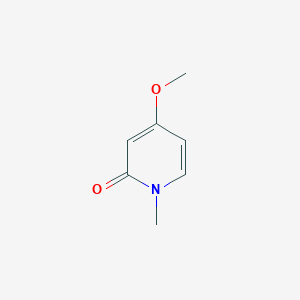
![2-[(Propylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B181226.png)
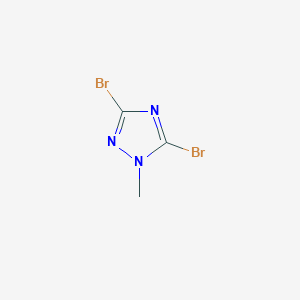
![6-Benzyl-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B181230.png)
![1-Propanol, 2-[[(4-methoxyphenyl)methyl]amino]-2-methyl-](/img/structure/B181235.png)
